

Technical Support Center: Promethium-145 Production

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Compound of Interest

Compound Name: Promethium-145

Cat. No.: B1200467

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of **Promethium-145** (Pm-145). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing **Promethium-145**?

A1: **Promethium-145** is an artificial radioisotope and is not found in nature in significant quantities.^{[1][2]} The most common production route involves the bombardment of enriched neodymium (Nd) targets in a particle accelerator or nuclear reactor.^{[3][4]} While specific experimental data for Pm-145 is limited, production is analogous to that of other promethium isotopes like Pm-147 and Pm-149, which are produced by neutron capture on enriched Nd-146 and Nd-148 targets, respectively.^{[3][5]} For Pm-145, potential production reactions include:

- Proton bombardment of enriched Neodymium-144 ($^{144}\text{Nd}(p,n)^{145}\text{Pm}$).
- Proton bombardment of enriched Neodymium-145 ($^{145}\text{Nd}(p,2n)^{145}\text{Pm}$).
- Neutron capture by Neodymium-144 to produce Neodymium-145, which then undergoes a (n, γ) reaction followed by decay, although this is a less direct route.

Q2: What type of target material is recommended for Pm-145 production?

A2: For accelerator-based production, a highly enriched Neodymium-144 or Neodymium-145 target is recommended to maximize the yield of Pm-145 and minimize the production of other promethium isotopes and radionuclidic impurities. The target is typically in the form of neodymium oxide (Nd_2O_3) due to its thermal stability.[3]

Q3: What are the key challenges in separating **Promethium-145** from the target material?

A3: The primary challenge is the chemical similarity between promethium and neodymium, as they are both lanthanide elements with similar ionic radii and a common +3 oxidation state.[4] This makes their separation difficult and requires multi-step chromatographic techniques to achieve high purity.[3][6]

Q4: What are the main radioactive impurities I should be aware of?

A4: During the irradiation of a neodymium target, several other radioisotopes can be produced, which may include other promethium isotopes (e.g., Pm-146, Pm-147, Pm-148m), as well as isotopes of other elements like europium (Eu-152, Eu-154, Eu-155), gadolinium (Gd-153), and activation products of impurities in the target material such as Cobalt-60 and Iridium-192.[2][7] The specific impurities will depend on the isotopic composition of the neodymium target and the type and energy of the bombarding particles.

Troubleshooting Guides

Low Yield of Promethium-145

Q: My final yield of **Promethium-145** is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield can result from issues at various stages of the production process. Here are some common causes and solutions:

- Irradiation Issues:
 - Incorrect Beam Energy/Flux: The cross-section for the desired nuclear reaction is highly energy-dependent. An incorrect particle energy will result in a lower production rate. Similarly, an insufficient particle flux or irradiation time will lead to a lower yield.

- Solution: Verify the accelerator's beam energy and current. Consult theoretical cross-section data to ensure you are operating at or near the peak production energy for the desired reaction. Consider increasing the irradiation time if feasible.
- Target Integrity: The physical or chemical state of the target can affect the yield.
 - Solution: Inspect the target post-irradiation for any signs of degradation, such as melting or cracking, which could indicate poor thermal conductivity or excessive beam power. Ensure the target material is of high chemical and isotopic purity.
- Chemical Separation Inefficiencies:
 - Incomplete Dissolution: If the irradiated target is not fully dissolved, a portion of the produced Pm-145 will not be available for chemical separation.
 - Solution: Ensure complete dissolution of the neodymium oxide target, which may require heating and the use of concentrated acids like nitric acid or aqua regia.
 - Suboptimal Chromatography: The separation of promethium from neodymium is a critical step.
 - Solution:
 - Column Conditioning: Properly condition the chromatography resin (e.g., HDEHP-based resin) with the appropriate acid before loading the sample.
 - Eluent Concentration: The concentration of the eluting acid (typically HCl or HNO₃) is crucial for separating adjacent lanthanides. Optimize the gradient or step-wise elution concentrations. A shallow gradient is often required for good separation.
 - Flow Rate: A high flow rate can lead to poor separation. Use a slow and consistent flow rate to allow for proper equilibration between the mobile and stationary phases.
 - Column Overloading: Loading too much target material onto the column can exceed its capacity and lead to co-elution of promethium and neodymium. Determine the column's capacity and adjust the load accordingly.

Radiochemical Impurity

Q: My final **Promethium-145** product contains significant radiochemical impurities. How can I improve its purity?

A: Radiochemical impurities can be other promethium isotopes or different elements. The purification strategy depends on the nature of the impurity.

- Contamination with other Promethium Isotopes (e.g., Pm-146, Pm-147):
 - Cause: These impurities arise from nuclear reactions with other neodymium isotopes present in the target material.
 - Solution: Use a target with the highest possible isotopic enrichment of the desired starting neodymium isotope (e.g., ^{144}Nd or ^{145}Nd).
- Contamination with Neodymium:
 - Cause: Incomplete separation during chromatography.
 - Solution:
 - Optimize Chromatography: Re-evaluate and optimize your chromatographic separation as described in the "Low Yield" section.
 - Second Pass Chromatography: If a single column pass is insufficient, a second purification step using the same or a different chromatographic method (e.g., ion exchange after extraction chromatography) can significantly improve purity.[\[7\]](#)
- Contamination with other Lanthanides (e.g., Sm, Eu, Gd):
 - Cause: These can be present as impurities in the original target material or produced during irradiation.
 - Solution: The chromatographic separation process for isolating promethium from neodymium is also effective at separating it from other lanthanides. Adjusting the eluent concentration can selectively remove these impurities. For instance, in a typical extraction

chromatography separation with HCl, promethium elutes before samarium and other heavier lanthanides.

Quantitative Data

The following tables summarize key data relevant to **Promethium-145** production. Note that specific yield data for Pm-145 is scarce in publicly available literature; therefore, data for Pm-147 production is provided as an analogue.

Table 1: Properties of Key Promethium Isotopes

Isotope	Half-life	Decay Mode	Primary Emissions (Energy)
^{145}Pm	17.7 years	EC, α	X-rays, Auger electrons; α (2.24 MeV, very rare)[1]
^{146}Pm	5.53 years	EC, β^-	γ (453.9, 747.2 keV); β^- (max 1.47 MeV)
^{147}Pm	2.6234 years	β^-	β^- (max 0.224 MeV)
$^{148\text{m}}\text{Pm}$	41.29 days	IT, β^-	γ (multiple); β^- (max 2.4 MeV)

Table 2: Analogous Production Yield for Promethium-147

Target Material	Irradiation Facility	Irradiation Time	Post-Irradiation Decay	Yield of ^{147}Pm	Reference
Enriched $^{146}\text{Nd}_2\text{O}_3$	High Flux Isotope Reactor (HFIR)	~24 days	60 days	~2.75 mCi/mg (101.8 MBq/mg)	[7]

Table 3: Separation Factors for Lanthanides in a TBP-HNO₃ Extraction System

Element Pair	Separation Factor
Sm/Pm	1.85 - 1.9
Pm/Nd	1.85 - 1.9

Experimental Protocols

The following is a generalized experimental protocol for the production and purification of **Promethium-145** based on methods used for other promethium isotopes.

1. Target Preparation:

- Use highly enriched Neodymium-144 oxide ($^{144}\text{Nd}_2\text{O}_3$) or Neodymium-145 oxide ($^{145}\text{Nd}_2\text{O}_3$).
- Encapsulate the target material in a high-purity quartz ampoule, which is then placed in a suitable target holder (e.g., aluminum) for irradiation.

2. Irradiation:

- Irradiate the target with protons in a particle accelerator. The optimal proton energy and beam current need to be determined based on the excitation function of the desired nuclear reaction (e.g., $^{144}\text{Nd}(\text{p},\text{n})^{145}\text{Pm}$).
- Irradiation time will depend on the desired activity of Pm-145.

3. Post-Irradiation Cooling:

- Allow the target to cool for a period to allow short-lived, unwanted radioisotopes to decay. The cooling time should be optimized to maximize the ratio of Pm-145 to other radioisotopes.

4. Target Dissolution:

- In a hot cell, carefully open the quartz ampoule.
- Dissolve the irradiated Nd_2O_3 target in a strong acid, such as 10 M nitric acid, with gentle heating.

- Evaporate the solution to dryness.
- Redissolve the residue in a dilute acid solution (e.g., 0.1 M HCl) to prepare it for chromatography.

5. Chromatographic Separation (Two-Stage):

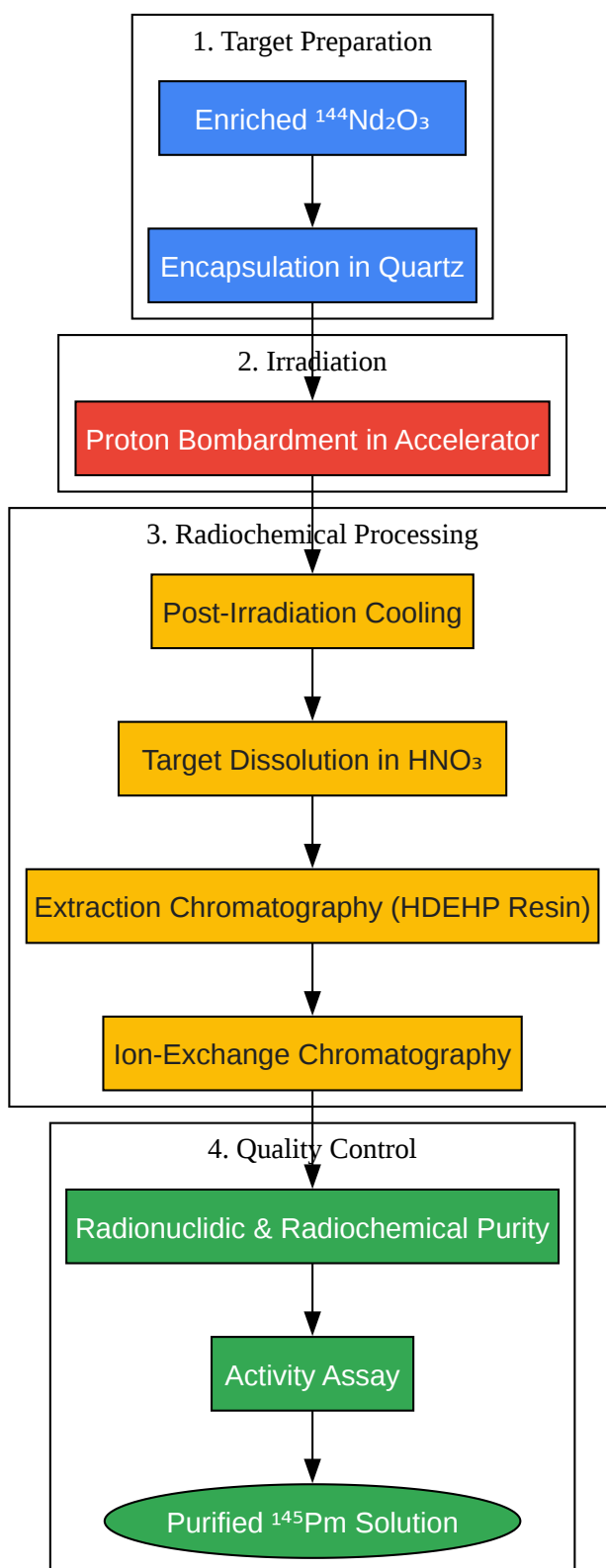
- Stage 1: Extraction Chromatography (Separation of Pm from Nd and other Lanthanides)
 - Prepare a column with a di(2-ethylhexyl)phosphoric acid (HDEHP) based extraction resin (e.g., LN Resin).
 - Condition the column with 0.1 M HCl.
 - Load the dissolved target solution onto the column.
 - Elute the column with increasing concentrations of HCl. A typical elution profile would involve:
 - Washing with 0.1 M HCl to remove non-lanthanide impurities.
 - Eluting Neodymium with a specific concentration of HCl (e.g., 0.2 M HCl).
 - Eluting Promethium with a slightly higher concentration of HCl (e.g., 0.3 M HCl).
 - Eluting heavier lanthanides with a higher concentration of HCl (e.g., 3 M HCl).
 - Collect the promethium fraction.
- Stage 2: Ion-Exchange Chromatography (Further Purification)
 - Prepare a column with a cation exchange resin.
 - Load the promethium fraction from Stage 1 onto the column.
 - Elute with varying concentrations of an appropriate eluent (e.g., nitric acid) to separate promethium from any remaining impurities, such as Co-60 or Ir-192.^[7]

6. Quality Control:

- Radionuclidic Purity: Use gamma-ray spectroscopy to identify and quantify any radioactive impurities in the final product.

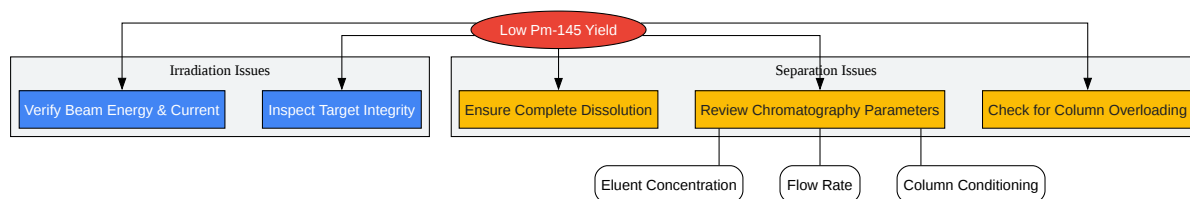
- Radiochemical Purity: Employ techniques like thin-layer chromatography or high-performance liquid chromatography to ensure the promethium is in the desired chemical form.
- Activity Assay: Accurately measure the activity of the final **Promethium-145** product using a calibrated radiation detector.

Visualizations



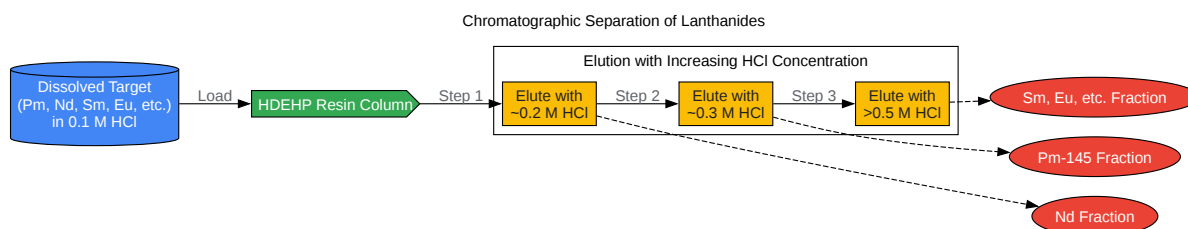
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Caption: Overall experimental workflow for the production and purification of **Promethium-145**.



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Caption: Troubleshooting decision tree for low yield of **Promethium-145**.



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Caption: Signaling pathway for the separation of Promethium from other lanthanides.

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